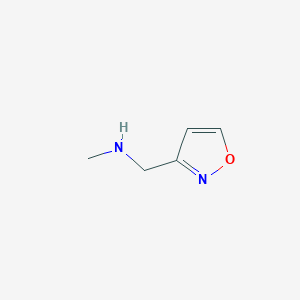

1-(Isoxazol-3-yl)-n-methylmethanamine

Description

Significance of Amines in Organic and Medicinal Chemistry

Amines, organic compounds derived from ammonia, are fundamental to both organic and medicinal chemistry. Their importance stems from the nitrogen atom's lone pair of electrons, which imparts basicity and nucleophilicity, allowing them to participate in a vast array of chemical reactions. This reactivity makes them indispensable building blocks in organic synthesis.

In medicinal chemistry, the amine functional group is a key component in a multitude of pharmaceuticals. Amines are crucial for forming hydrogen bonds and ionic interactions, which are vital for the binding of drugs to their biological targets, such as enzymes and receptors. Their presence can significantly influence a molecule's solubility, stability, and pharmacokinetic properties. Many essential medicines, including antibiotics, antihistamines, antidepressants, and analgesics like morphine, contain amine moieties that are critical to their therapeutic effects.

The Role of the Isoxazole (B147169) Core in Bioactive Compounds

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is found in numerous natural products and synthetic compounds and is considered a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities. researchgate.net The isoxazole core is electronically versatile and can engage in various non-covalent interactions with biological macromolecules.

Derivatives of isoxazole have demonstrated a remarkable breadth of biological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govnih.gov The stability of the isoxazole ring, combined with the potential for substitution at its various positions, allows for the fine-tuning of a molecule's biological activity and physical properties. bohrium.com Several FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole, feature an isoxazole core, underscoring its therapeutic relevance. rsc.org The development of new synthetic methods has further expanded the ability of chemists to create diverse and complex isoxazole-containing molecules for drug discovery. rsc.orgnih.gov

Contextualizing 1-(Isoxazol-3-yl)-N-methylmethanamine within Isoxazole- and Amine-Containing Structures

This compound combines the key features of both an amine and an isoxazole. The molecule consists of an isoxazole ring substituted at the 3-position with a methylaminomethyl group (-CH₂NHCH₃). This particular arrangement places a flexible, basic amine side chain onto the stable aromatic isoxazole core.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 297172-17-9 bldpharm.com |

| Molecular Formula | C₅H₈N₂O bldpharm.com |

| Molecular Weight | 112.13 g/mol bldpharm.com |

| SMILES Code | CNCC1=NOC=C1 bldpharm.com |

Overview of Research Gaps and Future Directions for this compound Research

The primary research gap for this compound is the lack of comprehensive studies on its synthesis, characterization, and potential applications. Given the established importance of its constituent functional groups, several avenues for future research are apparent.

Synthesis and Optimization: There is a need for the development and reporting of efficient, scalable synthetic routes to produce this compound and its derivatives.

Spectroscopic and Structural Analysis: Detailed characterization using modern spectroscopic techniques (such as NMR, IR, and mass spectrometry) and potentially X-ray crystallography would provide a foundational understanding of its chemical and physical properties. sciarena.comresearchgate.net

Biological Screening: A crucial next step would be to screen the compound for a wide range of biological activities. Based on the known pharmacology of isoxazoles, this could include assays for anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Should initial screenings show promise, the synthesis of a library of related analogues could be undertaken. By systematically modifying the substituents on both the isoxazole ring and the amine, SAR studies could identify key structural features responsible for any observed biological activity, potentially leading to the development of more potent and selective compounds. mdpi.comdundee.ac.uk

The exploration of this molecule could provide valuable insights into the interplay between the isoxazole core and an amine side chain, contributing to the broader field of medicinal chemistry.

Table 2: Selected Reported Biological Activities of Isoxazole Derivatives

| Activity | Example/Context | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell lines; some derivatives act as FLT3 inhibitors. | nih.gov |

| Anti-inflammatory | Inhibition of COX enzymes. | nih.gov |

| Antimicrobial | Activity against various bacteria and fungi. | bohrium.com |

| Antiviral | Activity against viruses such as the Zika virus. | nih.gov |

| Anti-tuberculosis | Activity against susceptible M. tuberculosis strains. | ijpca.org |

Properties

IUPAC Name |

N-methyl-1-(1,2-oxazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-6-4-5-2-3-8-7-5/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJAXEJEZXYKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NOC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297172-17-9 | |

| Record name | methyl(1,2-oxazol-3-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity and Pharmacological Potential of 1 Isoxazol 3 Yl N Methylmethanamine

In Vitro Biological Activity Studies

The isoxazole (B147169) scaffold is a constituent of various synthetic compounds with demonstrated antimicrobial properties. researchgate.netnih.gov Derivatives have been evaluated for their efficacy against a range of pathogenic bacteria and fungi. Studies have shown that certain isoxazole derivatives exhibit noteworthy activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, newly synthesized isoxazoles have been screened against bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. nih.govijrrjournal.com

The antimicrobial action of these compounds is often attributed to their chemical structure, which can interfere with essential bacterial processes. ijrrjournal.com Some derivatives are bacteriostatic, inhibiting the growth of bacteria, while others are bactericidal, actively killing the microorganisms by targeting their cell wall or membrane. ijrrjournal.com

In addition to antibacterial effects, significant antifungal activity has been reported for isoxazole-containing compounds. nih.gov They have been tested against fungal species like Aspergillus niger and Candida albicans, with some derivatives showing efficacy comparable to standard antifungal drugs. researchgate.netijrrjournal.com The incorporation of the isoxazole ring is considered a key factor in enhancing the antimicrobial potential of these molecules. researchgate.net

The isoxazole moiety is a prominent feature in many compounds investigated for their anticancer properties. researchgate.netnih.gov These derivatives have shown the ability to inhibit the proliferation of a wide range of tumor cells, making them attractive candidates for the development of new cancer therapies. nih.govnih.govnih.gov The anticancer effects of isoxazole derivatives are often linked to their capacity to induce apoptosis (programmed cell death) and inhibit the growth of cancer cells. nih.govnih.gov

Numerous studies have documented the cytotoxic effects of isoxazole derivatives against various human cancer cell lines. This research demonstrates the broad-spectrum antiproliferative potential of this class of compounds. For instance, different isoxazole analogues have shown inhibitory activity against melanoma (B16F1), colon cancer (Colo205), and liver cancer (HepG2) cell lines. nih.gov Other studies have reported significant activity against human erythroleukemic K562 cells and glioblastoma cell lines (U251-MG and T98G). nih.gov The efficacy of these compounds is often quantified by their IC50 value, which represents the concentration required to inhibit 50% of cell growth.

| Compound Class | Target Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Isoxazole-Carboxamide Derivatives | B16F1 (Melanoma) | Potent antiproliferative activity, with one compound (2e) showing an IC50 of 0.079 µM. | nih.gov |

| Isoxazole-Carboxamide Derivatives | Colo205 (Colon Cancer) | Moderate to potent activity. | nih.gov |

| Isoxazole-Carboxamide Derivatives | HepG2 (Liver Cancer) | Moderate to potent activity. | nih.gov |

| Synthetic Isoxazole Derivatives | K562 (Human Erythroleukemic) | Significant antiproliferative and pro-apoptotic activities. | nih.gov |

| Synthetic Isoxazole Derivatives | U251-MG, T98G (Glioblastoma) | Varied effects depending on the specific analogue's structure. | nih.gov |

| Isoxazolidine Derivatives | MCF-7 (Breast Cancer) | Notable antitumor activity, with compound (IZ3) showing an IC50 value of 32.49 µg/ml. | umsida.ac.id |

| N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Derivatives | MV4-11 (Acute Myeloid Leukemia) | High potency and cytotoxicity. | nih.gov |

The anticancer activity of isoxazole derivatives is underpinned by their interaction with specific molecular targets crucial for cancer cell survival and proliferation. Two such targets that have been extensively studied are histone deacetylases (HDACs) and FMS-like tyrosine kinase-3 (FLT3).

HDAC Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Their altered activity is associated with many cancers, making them a promising target for cancer therapy. nih.gov A series of hydroxamic acid-based inhibitors incorporating an isoxazole moiety have been developed. nih.gov These compounds have demonstrated the ability to inhibit various HDAC isoforms, with some showing nanomolar activity. nih.gov By inhibiting HDACs, these molecules can lead to the re-expression of suppressed tumor suppressor genes, thereby exerting their antiproliferative effects. nih.gov Isoxazole-3-hydroxamate based compounds have been identified as selective HDAC6 inhibitors, which demonstrate anti-tumor effects primarily mediated by immune activity. researchgate.net

FLT3 Inhibition: Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation. nih.govmdpi.comsemanticscholar.org Consequently, FLT3 inhibitors are a viable therapeutic strategy for this type of cancer. nih.govnih.gov Researchers have designed and synthesized novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives that act as potent and selective FLT3 inhibitors. nih.govnih.gov These compounds have shown high potency against AML cells that carry FLT3 mutations. nih.gov The mechanism involves the inhibition of FLT3 phosphorylation, which in turn disrupts downstream signaling pathways and induces apoptosis in the cancer cells. nih.govmdpi.com

Derivatives of isoxazole have been widely investigated for their anti-inflammatory and analgesic (pain-relieving) properties. nih.govmdpi.com The anti-inflammatory action of these compounds has been demonstrated in various preclinical models, such as the carrageenan-induced rat paw edema test. nih.govscholarsresearchlibrary.com In these studies, some isoxazole derivatives exhibited a reduction in inflammation comparable to or greater than standard anti-inflammatory drugs like indomethacin. nih.govresearchgate.net

The molecular mechanisms underlying these effects often involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.com For example, a novel isoxazole derivative, 4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO), was shown to attenuate gastric mucosal injury by inhibiting inflammatory markers like cyclooxygenase-2 (COX-2), p-NFkB, and TNF-α. mdpi.com

In addition to their anti-inflammatory effects, many isoxazole derivatives possess significant analgesic properties. nih.govnih.govsarpublication.com Their ability to alleviate pain has been evaluated in various models, including neuropathic pain models. nih.gov Some compounds have shown efficacy comparable to standard analgesics like aspirin. nih.gov The mechanism for analgesia can involve the modulation of specific biological targets, such as T-type calcium channels, which are implicated in pain signaling pathways. nih.gov

Isoxazole derivatives have also been shown to possess immunoregulatory properties, meaning they can modify the activity of the immune system. nih.gov These effects can be either immunosuppressive or immunostimulatory, depending on the specific compound and the biological context. This dual potential makes them of interest for treating autoimmune diseases, infections, or for use as vaccine adjuvants. nih.gov

Certain 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) derivatives have demonstrated modulatory effects on T-cell and B-cell populations in lymphoid organs and enhanced antibody production in mice. nih.gov Other compounds have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells, suggesting a potential role in controlling inflammatory responses. nih.gov The ability of these compounds to influence immune cell function and cytokine production highlights their potential for therapeutic applications in a variety of immunological disorders. nih.gov

Anticonvulsant Activity

There are no specific studies or data available that have evaluated the anticonvulsant activity of 1-(Isoxazol-3-yl)-N-methylmethanamine. Research into the anticonvulsant properties of isoxazole derivatives is an active area, with various analogues having been synthesized and tested. pnrjournal.comresearchgate.netbldpharm.com These studies often involve complex structures where the isoxazole ring is substituted with various functional groups to modulate activity, but none have specifically reported on this compound. pnrjournal.comresearchgate.netbldpharm.com

Antiviral Activity

Similarly, the antiviral potential of this compound has not been documented in published research. The isoxazole nucleus is present in some compounds investigated for antiviral effects, but these are structurally distinct from the subject compound.

Antitubercular Activity

There is no available research detailing the antitubercular activity of this compound. The development of isoxazole-containing compounds as potential treatments for tuberculosis is an ongoing field of medicinal chemistry. nih.govnih.gov These efforts have led to the investigation of complex isoxazole derivatives, but not the specific compound . nih.govnih.gov

Other Reported Biological Activities of Isoxazole Derivatives

The broader class of isoxazole derivatives has been shown to exhibit a wide range of biological activities, including but not limited to:

Anti-inflammatory effects researchgate.netbldpharm.com

Anticancer properties nih.govnih.gov

Antimicrobial activity bldpharm.com

Immunomodulatory functions researchgate.netbldpharm.com

It is crucial to reiterate that these activities are reported for various isoxazole-containing molecules and cannot be directly attributed to this compound without specific experimental evidence.

In Silico Studies for Biological Activity Prediction

Molecular Docking Simulations to Identify Target Interactions

No molecular docking studies for this compound have been published. Such computational studies are typically performed when a compound is being investigated for a specific biological target, and as of now, this compound has not been the subject of such focused research.

Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship (SAR) analysis for this compound is not possible due to the lack of a data set of structurally related compounds and their corresponding biological activities. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds, but this requires initial biological data which is currently unavailable for this specific molecule. nih.govnih.gov

ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

Table 1: Predicted ADME Properties of Representative Isoxazole Derivatives

| Property | Predicted Value/Characteristic | Significance in Drug Development |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Variable (some predicted to cross, others not) frontiersin.org | Determines potential for central nervous system effects. |

| P-glycoprotein (P-gp) Substrate | Predicted to be non-substrate researchgate.net | Non-substrates are less likely to be removed from cells by efflux pumps, which can contribute to drug resistance. |

| Distribution | ||

| Plasma Protein Binding (PPB) | High | The extent of binding to plasma proteins can affect the free drug concentration and its distribution to target tissues. |

| Volume of Distribution (Vd) | Variable | Indicates the extent of drug distribution in body tissues versus plasma. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Some derivatives predicted to inhibit CYP isoforms (e.g., CYP2C9, CYP2C19) frontiersin.org | Potential for drug-drug interactions. |

| Excretion | ||

| Route of Elimination | Primarily hepatic metabolism followed by renal excretion of metabolites is common for this class of compounds. | Determines the drug's half-life and dosing schedule. |

| Druglikeness |

Note: The data in this table are based on in silico predictions for various isoxazole derivatives and are intended to be representative of the class. These are not experimental values for this compound.

Potential Therapeutic Applications based on Biological Activity

The isoxazole nucleus is a versatile scaffold that has been incorporated into a wide range of therapeutic agents. nih.gov The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring.

Isoxazole derivatives have a well-established history as antimicrobial agents. ijrrjournal.com Several commercially available antibiotics, such as cloxacillin, dicloxacillin, and the sulfonamide sulfamethoxazole, contain the isoxazole moiety. mdpi.com The isoxazole ring is believed to contribute to the antibacterial activity by mimicking the D-Ala-D-Ala portion of the bacterial cell wall, thereby inhibiting cell wall synthesis.

Research into novel isoxazole-containing compounds continues to yield promising antimicrobial candidates. For instance, some isoxazole-based chalcones have demonstrated potent antibacterial activity. mdpi.com The antimicrobial potential of isoxazole compounds has been extensively studied against a broad range of microorganisms, including both bacteria and fungi. researchgate.net

Table 2: Examples of Isoxazole Derivatives with Antimicrobial Activity

| Compound Type | Target Organism(s) | Reported Activity |

|---|---|---|

| Isoxazole-based chalcones | Bacteria | Potent antibacterial activity, with some compounds showing a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. mdpi.com |

| Dihydropyrazole derivatives of isoxazoles | Fungi | Excellent antifungal activity, with some compounds showing an IC50 of 2 µg/mL. mdpi.com |

The isoxazole scaffold is a prominent feature in many compounds developed for cancer therapy. espublisher.com These derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like topoisomerase and histone deacetylases (HDACs), and disruption of tubulin polymerization. nih.govresearchgate.net

The structural diversity of isoxazole derivatives allows for the fine-tuning of their anticancer activity and selectivity against different cancer cell lines. nih.gov For example, some isoxazole derivatives of natural products have shown enhanced anticancer properties compared to the parent compounds. nih.gov

Table 3: Examples of Isoxazole Derivatives with Anticancer Activity

| Compound Type | Cancer Cell Line(s) | Mechanism of Action/Reported Activity |

|---|---|---|

| 3,5-bis(3'-indolyl)isoxazoles | Various human tumor cell lines | Potent antiproliferative activity. nih.gov |

| Isoxazole derivatives of maslinic acid | EMT-6 (murine mammary carcinoma), SW480 (human colorectal adenocarcinoma) | Remarkable anticancer activity. nih.gov |

| 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | K562 (human immortalized myelogenous leukemia), U251-MG and T98G (glioma) | Induction of apoptosis. spandidos-publications.com |

Isoxazole derivatives have been investigated for their anti-inflammatory properties. scholarsresearchlibrary.com The anti-inflammatory drug valdecoxib, a selective COX-2 inhibitor, features an isoxazole ring. The anti-inflammatory effects of isoxazole compounds are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.com

Researchers have synthesized various isoxazole derivatives that have demonstrated significant anti-inflammatory activity in preclinical models. nih.govscholarsresearchlibrary.com For instance, some indolyl-isoxazolidines have shown potent anti-inflammatory and analgesic effects comparable to indomethacin. mdpi.com

Table 4: Examples of Isoxazole Derivatives with Anti-inflammatory Activity

| Compound Type | In Vivo/In Vitro Model | Reported Activity |

|---|---|---|

| Indolyl-isoxazoles | Carrageenan-induced rat paw edema | Good anti-inflammatory activity with 36.6% to 73.7% reduction in edema. nih.gov |

| 4,5-diarylisoxazol-3-carboxylic acids | Cellular 5-Lipoxygenase (5-LOX) product synthesis | Potent inhibitory activity with IC50 values of 0.24 µM. nih.gov |

The versatility of the isoxazole scaffold continues to be leveraged in the search for treatments for a variety of diseases. The ability to modify the isoxazole ring at multiple positions allows for the creation of large libraries of compounds for screening against new and challenging therapeutic targets. Isoxazole derivatives are being explored for their potential in treating neurodegenerative disorders and infections. rsc.org

The development of multi-targeted therapies is an emerging trend in drug discovery, and isoxazoles are well-suited for this approach. nih.gov By incorporating different pharmacophores onto the isoxazole core, it may be possible to design single molecules that can modulate multiple biological pathways involved in complex diseases. The ongoing research into isoxazole chemistry and its application in drug discovery underscores its potential to address unmet medical needs. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cloxacillin |

| Dicloxacillin |

| Sulfamethoxazole |

| Valdecoxib |

| Indomethacin |

| Isoxazole-based chalcones |

| Dihydropyrazole derivatives of isoxazoles |

| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives |

| 3,5-bis(3'-indolyl)isoxazoles |

| Isoxazole derivatives of maslinic acid |

| 3,4-isoxazolediamide derivatives |

| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives |

| Isoxazole curcumin (B1669340) derivatives |

| Indolyl-isoxazoles |

| 4,5-diarylisoxazol-3-carboxylic acids |

Medicinal Chemistry Aspects and Drug Discovery Potential

Design Principles for Isoxazole-Containing Drug Candidates

Bioisosteric Replacements involving Isoxazoles

Bioisosterism, the strategy of substituting one functional group or moiety with another that has similar physical or chemical properties, is a cornerstone of rational drug design. rsc.orgdrughunter.com This approach is used to enhance potency, selectivity, and pharmacokinetic profiles. rsc.org The isoxazole (B147169) ring is a versatile bioisostere for various functional groups, a role that stems from its distinct electronic properties and ability to participate in hydrogen bonding. rsc.orgdrughunter.com It can serve as a replacement for other heterocyclic rings or amide and carboxylic acid functionalities to improve metabolic stability and cell permeability. drughunter.comnih.gov For instance, the isoxazole ring has been successfully employed as a bioisostere for furan, pyridine, and oxazole (B20620) rings in different drug design contexts. rsc.org This strategy allows medicinal chemists to modulate the electronic and steric properties of a lead compound, potentially leading to improved absorption, distribution, metabolism, and excretion (ADMET) profiles while maintaining or enhancing biological activity. rsc.orgdrughunter.com

| Original Moiety | Bioisosteric Replacement | Potential Advantages of Replacement | Example Context |

|---|---|---|---|

| Amide | Isoxazole Ring | Increased metabolic stability, improved cell permeability, altered hydrogen bonding capacity. | Replacement of a labile amide bond to prevent enzymatic degradation. drughunter.com |

| Carboxylic Acid | 3-Hydroxy-isoxazole | Increased membrane permeability, maintained ability to interact with target via hydrogen bonding. nih.gov | Improving oral bioavailability of kinase inhibitors. nih.gov |

| Phenyl Ring | Substituted Isoxazole | Modulation of lipophilicity, introduction of specific vector interactions, potential to escape metabolic hydroxylation. | Fine-tuning receptor-ligand interactions in CNS-targeted agents. |

| Oxazole Ring | Isoxazole Ring | Altered electronic distribution and dipole moment, potentially leading to different binding interactions and selectivity. rsc.orgunimore.it | Optimization of VEGFR2 inhibitors. unimore.it |

Scaffold Hopping and Lead Optimization

Scaffold hopping is a crucial strategy in lead optimization that involves replacing the central core of a known active compound with a structurally different scaffold, while preserving the essential binding interactions with the target. researchgate.netniper.gov.inresearchgate.net This technique is employed to discover novel chemical entities with improved properties, such as enhanced potency, better ADMET characteristics, or a novel intellectual property position. niper.gov.indundee.ac.uk

Strategies for Enhancing Bioactivity and Selectivity

Improving the potency and selectivity of a drug candidate is a primary goal of medicinal chemistry. For isoxazole-containing compounds, several strategies are employed to achieve this.

Rational Design based on SAR

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. rsc.orgnih.gov For isoxazole derivatives, SAR exploration involves systematically modifying the substituents at the 3-, 4-, and 5-positions of the isoxazole ring, as well as on any side chains, such as the N-methylmethanamine group in the title compound.

Research has shown that the nature and position of substituents on the isoxazole ring play a critical role in determining biological activity. nih.gov For example, in a series of anticancer agents, the presence of electron-withdrawing groups like fluorine or trifluoromethyl on a phenyl ring attached to the isoxazole was found to promote cytotoxicity. nih.gov Similarly, for COX-2 inhibitors, specific substitutions on the aryl groups attached to the isoxazole were crucial for achieving high potency and selectivity. nih.gov A rational, iterative process of designing, synthesizing, and testing new analogues based on emerging SAR data allows for the fine-tuning of a molecule's properties to maximize its therapeutic effect and minimize undesirable interactions. rsc.orgnih.gov

| Position of Substitution on Isoxazole Ring | Type of Substituent | Observed Impact on Bioactivity (Examples) | Therapeutic Area Example |

|---|---|---|---|

| Position 3 | Aryl group with electron-withdrawing groups (-Cl, -CF₃) | Increased anti-inflammatory activity. nih.gov | Anti-inflammatory (COX inhibition) |

| Position 5 | Aryl group with electron-donating groups (-OCH₃, -N(CH₃)₂) | Enhanced antibacterial activity. ijpca.org | Antibacterial |

| Position 4 | Bulky substituents | Can influence selectivity by sterically hindering binding to off-targets. | Kinase Inhibition |

| Side Chain (e.g., on amine) | Varies (alkyl, aryl, etc.) | Crucial for modulating physical properties like solubility and lipophilicity, affecting pharmacokinetics. | General Drug Design |

Targeted Synthesis of Derivatives

Based on SAR insights, medicinal chemists undertake the targeted synthesis of new derivatives to enhance bioactivity and selectivity. researchgate.net A variety of synthetic methods have been developed to construct the isoxazole ring and its derivatives, offering flexibility in introducing desired functional groups. rsc.org One of the most common and versatile methods is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govrsc.org This reaction allows for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.govrsc.org Other methods include condensation reactions and transition metal-catalyzed cycloisomerizations. researchgate.net These synthetic strategies enable the creation of focused libraries of compounds, allowing for a systematic exploration of the chemical space around a lead structure to identify candidates with optimized properties. nih.govmdpi.com

Mechanisms of Action and Target Identification

The isoxazole moiety is a key pharmacophore found in drugs that act on a wide range of biological targets. nih.govijacskros.com Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, allows isoxazole-containing molecules to bind effectively to the active sites of enzymes and the binding pockets of receptors. bohrium.comrsc.org

The mechanisms of action for isoxazole-based drugs are diverse. For example, the anti-inflammatory drug Valdecoxib acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. nih.gov The antirheumatic drug Leflunomide inhibits dihydroorotate (B8406146) dehydrogenase, an enzyme involved in pyrimidine (B1678525) synthesis. nih.gov In the realm of oncology, isoxazole derivatives have been shown to exert their effects through mechanisms such as the inhibition of tubulin polymerization, heat shock protein 90 (HSP90), and histone deacetylases (HDACs). bohrium.comresearchgate.net The specific biological target and mechanism of action for a new compound like 1-(Isoxazol-3-yl)-n-methylmethanamine would need to be determined through extensive biological screening and target identification studies. However, the prevalence of the isoxazole scaffold in drugs with known targets provides a strong rationale for its potential to interact with a variety of important biological pathways. nih.govnih.govresearchgate.net

| Compound/Drug | Therapeutic Area | Biological Target/Mechanism of Action |

|---|---|---|

| Valdecoxib | Anti-inflammatory | Selective COX-2 Inhibitor. nih.gov |

| Leflunomide | Antirheumatic | Inhibitor of dihydroorotate dehydrogenase. nih.gov |

| Sulfamethoxazole | Antibacterial | Inhibitor of dihydropteroate (B1496061) synthetase. nih.gov |

| Risperidone | Antipsychotic | Dopamine and serotonin (B10506) receptor antagonist. nih.gov |

| NVP-AUY922 (candidate) | Anticancer | HSP90 Inhibitor. bohrium.com |

Enzyme Inhibition Studies

The isoxazole scaffold is a versatile building block for the design of potent enzyme inhibitors, a strategy central to the treatment of many diseases. nih.govacs.org Derivatives of isoxazole have been shown to inhibit a wide range of enzymes implicated in conditions such as inflammation, cancer, and metabolic disorders. nih.govnih.govrsc.org

Research has demonstrated that isoxazole-containing compounds can act as effective inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. nih.govnih.govnih.gov For instance, certain isoxazole derivatives have shown potent and selective inhibition of COX-2, an enzyme often overexpressed in inflammatory conditions and some cancers. nih.govnih.govfrontiersin.org One study reported a series of isoxazole-carboxamide derivatives with significant inhibitory activity against both COX-1 and COX-2 enzymes, with IC50 values in the nanomolar range for the most potent compounds. nih.gov Another series of synthesized isoxazole derivatives also demonstrated dose-dependent COX-2 inhibitory effects. frontiersin.org

Beyond inflammation, isoxazole derivatives have been investigated as inhibitors of enzymes crucial to cancer progression. Studies have identified isoxazole compounds that target Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key enzyme in cell signaling and proliferation. drugbank.com A notable example is a compound that not only inhibited EGFR-TK with an IC50 of 0.054 µM but also showed promising activity against VEGFR-2, CK2alpha, and topoisomerase IIbeta. drugbank.com This highlights the potential for developing multi-targeting anticancer agents from the isoxazole scaffold. Other research has focused on enzymes like carbonic anhydrase, where isoxazole derivatives have been identified as a novel class of inhibitors. acs.org

Table 1: Examples of Enzyme Inhibition by Various Isoxazole Derivatives This table presents data for various isoxazole derivatives to illustrate the potential of the chemical class, not for this compound itself.

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Isoxazole-carboxamide derivative (A13) | COX-1 | 64 nM | nih.gov |

| Isoxazole-carboxamide derivative (A13) | COX-2 | 13 nM | nih.gov |

| Isoxazole derivative (Compound 25a) | EGFR-TK | 0.054 µM | drugbank.com |

| N-phenyl-5-carboxamidyl isoxazole (Compound 17) | Colon 38 tumor cells | 2.5 µg/mL | nih.gov |

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) | LOX & COX-2 | Significant Inhibition | nih.gov |

Receptor Ligand Interactions

The isoxazole moiety is also a privileged structure for designing ligands that interact with various physiological receptors, modulating their activity. This interaction is fundamental to treating a host of disorders, particularly those affecting the central nervous system. nih.govmdpi.com Isoxazole derivatives have been successfully designed as ligands for nicotinic acetylcholine (B1216132) receptors, GABA-A receptors, and glutamate (B1630785) receptors, among others. nih.govnih.govmdpi.com

One of the most well-known isoxazole-containing compounds is α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), which is a specific agonist for the AMPA receptor, a key subtype of glutamate receptors involved in synaptic transmission. mdpi.com Building on this, researchers have developed novel bis(isoxazoles) that act as potent positive allosteric modulators of the AMPA receptor, enhancing its function. mdpi.com Similarly, isoxazole-4-carboxamide derivatives have been identified as potent inhibitors of AMPA receptor activity, suggesting their potential in managing chronic inflammatory pain. mdpi.com

In other areas, isoxazole-isoxazole hybrids have been synthesized that show a strong binding affinity for the GABA-A α5 receptor complex, with Ki values in the low nanomolar range, indicating potential for treating cognitive disorders like Alzheimer's disease. nih.gov Furthermore, new isoxazole derivatives have been designed as candidates for nicotinic acetylcholine receptor ligands, with some compounds demonstrating a significant analgesic profile in preclinical tests. nih.gov The ability of the isoxazole scaffold to be modified to target different receptors underscores its importance in drug discovery. acs.org

Table 2: Receptor Binding/Modulation by Various Isoxazole Derivatives This table presents data for various isoxazole derivatives to illustrate the potential of the chemical class, not for this compound itself.

| Compound Class | Target Receptor | Effect/Affinity | Reference |

|---|---|---|---|

| Isoxazole–isoxazole hybrid (Compound 7a) | GABA-A α5/β3/γ2 | Ki = 0.0085 µM | nih.gov |

| Isoxazole–isoxazole hybrid (Compound 7b) | GABA-A α5/β3/γ2 | Ki = 0.039 µM | nih.gov |

| 2-(3-methyl-5-isoxazolyl)pyridine (Compound 3) | Nicotinic Acetylcholine Receptor | Analgesic Profile | nih.gov |

| Bis(5-aminoisoxazole) (Compound 6) | AMPA Receptor | Positive Allosteric Modulator | mdpi.com |

| Trisubstituted Isoxazole (Compound 6) | RORγt | IC50 = 20 nM | nih.gov |

Challenges and Opportunities in Drug Development

The development of new therapeutics based on scaffolds like this compound presents both significant challenges and promising opportunities. The versatility of the isoxazole ring allows for extensive structural modifications, which is a key advantage in modern drug discovery. nih.govrsc.orgnih.gov

Overcoming Resistance Mechanisms

A major hurdle in modern pharmacotherapy, particularly in oncology and infectious diseases, is the emergence of drug resistance. nih.govcapes.gov.br Existing treatments can become ineffective as cancer cells or pathogens develop mechanisms to evade their effects. nih.gov The development of novel chemical entities with unique mechanisms of action is therefore a critical strategy. Isoxazole derivatives, with their potential to act on various biological targets, offer an opportunity to create therapeutics that can bypass existing resistance pathways. nih.govnih.gov By designing isoxazole-based compounds that inhibit novel targets or multiple targets simultaneously, it may be possible to develop more durable therapies that are less susceptible to the development of resistance.

Developing Multi-targeted Therapies

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves the dysregulation of multiple signaling pathways. nih.govnih.gov This has led to a growing interest in multi-targeted therapies, where a single drug is designed to interact with several biological targets simultaneously. rsc.orgresearchgate.net The isoxazole scaffold is well-suited for this approach. As demonstrated in enzyme inhibition studies, a single isoxazole derivative can show potent activity against multiple kinases involved in cancer progression, such as EGFR-TK and VEGFR-2. drugbank.com This multi-targeting capability could lead to more effective treatments by simultaneously blocking several pathways that contribute to the disease, potentially improving efficacy and reducing the likelihood of resistance. The development of isoxazole-based hybrids is another promising avenue for creating effective, multi-targeted agents for complex metabolic diseases. nih.gov

Personalized Medicine Approaches

The future of medicine is moving towards a more personalized approach, where treatments are tailored to the individual patient's genetic and molecular profile. nih.govrsc.org The development of isoxazole-based drugs fits well within this paradigm. As research elucidates the specific enzymes and receptors that different isoxazole derivatives interact with, this information can be paired with diagnostic tools. For example, if a patient's tumor is found to have a specific mutation in a kinase that is potently inhibited by an isoxazole-based drug, that patient could be selected for a targeted treatment. This approach aims to maximize therapeutic benefit while minimizing side effects by treating only those who are most likely to respond. The continued exploration of isoxazole chemistry is essential for discovering new selective and potent agents that can be integrated into personalized medicine strategies. nih.govrsc.org

Q & A

Q. What are the established synthetic routes for 1-(Isoxazol-3-yl)-N-methylmethanamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous compounds (e.g., [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine) are synthesized by reacting chlorinated intermediates with amines under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes adjusting solvent polarity, temperature (40–80°C), and stoichiometric ratios to enhance yield. Characterization via HPLC (≥95% purity) and NMR (e.g., confirming methylamine protons at δ 2.3–2.5 ppm) is critical .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- NMR : ¹H/¹³C NMR to confirm the isoxazole ring (C-H coupling at δ 6.5–8.5 ppm) and methylamine group .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., theoretical 140.18 g/mol) and fragmentation patterns .

Q. What safety precautions are essential during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential amine volatility .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How can researchers address contradictory toxicity data in existing literature?

- Methodological Answer :

- Data Reconciliation : Cross-reference SDS entries (e.g., acute toxicity classifications) with in vitro assays (e.g., IC₅₀ in HepG2 cells) and computational models (e.g., ProTox-II). For example, some SDS lack acute toxicity data, requiring independent LD₅₀ testing in rodents .

- Meta-Analysis : Compare results across structurally similar compounds (e.g., isoxazole derivatives) to infer potential hazards .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at pH 2–12 (using HCl/NaOH buffers) and temperatures (25–60°C). Monitor degradation via HPLC every 24 hours.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. For example, if decomposition increases at >40°C, storage at 4°C is advised .

Q. How can computational modeling predict this compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, identifying reactive sites (e.g., isoxazole N-O group as an electrophilic center).

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization (e.g., adding substituents to enhance binding) .

Q. What strategies resolve discrepancies in reported bioactivity data across different assay systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.